molecular formula C5H11ClN2O2 B15225308 (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride

(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B15225308
M. Wt: 166.60 g/mol
InChI Key: OICPVUAPEGFLSK-RFKZQXLXSA-N
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Description

(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4S)-4-hydroxyproline. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the 5-exo-tet ring closure reaction . The precursor can then be converted to the desired compound through subsequent reactions, including amide formation and hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is unique due to its specific amide functional group and hydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and pharmaceutical applications .

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2R,4S)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m0./s1

InChI Key

OICPVUAPEGFLSK-RFKZQXLXSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)N)O.Cl

Canonical SMILES

C1C(CNC1C(=O)N)O.Cl

Origin of Product

United States

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